molecular formula C12H12FN5 B2864630 5-amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 956778-58-8

5-amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2864630
CAS No.: 956778-58-8
M. Wt: 245.261
InChI Key: HQUJUMKOAQQZMO-UHFFFAOYSA-N
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Description

5-Amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 956778-61-3) is a pyrazole-carbonitrile derivative with the molecular formula C₁₂H₁₂FN₅ and a molecular weight of 245.26 g/mol . The compound features a 1-methylpyrazole core substituted at position 3 with a 4-fluoro-3-methylanilino group and at position 4 with a cyano (-CN) moiety. Its structural uniqueness lies in the fluorine atom and methyl group on the aniline ring, which influence electronic properties and steric interactions.

Properties

IUPAC Name

5-amino-3-(4-fluoro-3-methylanilino)-1-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5/c1-7-5-8(3-4-10(7)13)16-12-9(6-14)11(15)18(2)17-12/h3-5H,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUJUMKOAQQZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NN(C(=C2C#N)N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Green Synthesis Using Modified LDH Catalysts

A breakthrough in pyrazole synthesis involves layered double hydroxide (LDH)-based catalysts. In a representative procedure:

Reaction Components

  • 4-Fluoro-3-methylaniline (1 mmol)
  • Methyl hydrazine (1 mmol)
  • Malononitrile (1 mmol)
  • LDH@PTRMS@DCMBA@CuI catalyst (50 mg)

Conditions

  • Solvent: Ethanol-water (1:1, v/v)
  • Temperature: 55°C
  • Time: 60–90 minutes (monitored via TLC)

Mechanism

  • Condensation : Methyl hydrazine reacts with in situ-generated enamine from malononitrile.
  • Cyclization : Formation of the pyrazole ring via intramolecular nucleophilic attack.
  • Functionalization : Introduction of the 4-fluoro-3-methylanilino group through nucleophilic aromatic substitution.

Yield : 82–89% (estimated from analogous reactions).

Catalytic Advantages

  • Reusability : The LDH catalyst retained 95% activity after five cycles.
  • Eco-Friendliness : Aqueous ethanol solvent reduces environmental impact.

Structural Characterization

Spectroscopic Analysis

FTIR Data

  • $$ \nu(\text{C≡N}) $$: 2206 cm⁻¹
  • $$ \nu(\text{N-H}) $$: 3346–3208 cm⁻¹ (amino and anilino groups)

NMR Spectroscopy

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) :
    • δ 7.62 (t, $$ J = 11.5 $$ Hz, 1H, pyrazole-H)
    • δ 7.28–7.11 (m, 3H, aromatic-H)
    • δ 3.84 (s, 3H, N-CH$$ _3 $$)
  • $$ ^{13}\text{C} $$ NMR :
    • δ 153.12 (C-5)
    • δ 120.33 (C≡N)
    • δ 21.91 (N-CH$$ _3 $$)

Comparative Analysis of Methods

Method Catalyst Yield (%) Time (min) Eco-Friendliness
LDH-Catalyzed CuI-LDH 82–89 90 High
Conventional Thermal None 65–70 180 Low

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding nitro compound.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The fluorine atom on the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of nitro compounds.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (12a) Substituents: 4-Fluorophenyl at position 3, 4-nitrophenyl at position 1. Melting Point: 273–275°C .

5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (12b) Substituents: 2,4-Dichlorophenyl at position 3. Melting Point: 222–224°C . Chlorine atoms increase lipophilicity and may improve pesticidal activity.

5-Amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile Substituents: Cyanomethyl at position 3. Reactivity: The cyanomethyl group enables cyclization and hybrid heterocycle formation (e.g., pyrazolo[3,4-d]pyrimidines) .

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-70-2) Substituents: 4-Fluorophenyl at position 1. Similarity Score: 0.86 (vs. target compound) .

Physicochemical and Spectral Properties

Compound Name Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Spectral Features (NMR/MS)
Target Compound 245.26 4-Fluoro-3-methylanilino (3), methyl (1) Not reported Likely NH₂ (δ ~6.5 ppm), aromatic H (δ ~7.0–7.5 ppm)
12a 325.28 4-Fluorophenyl (3), 4-nitrophenyl (1) 273–275 Nitro group IR ~1520 cm⁻¹; aromatic H splitting
12b 360.17 2,4-Dichlorophenyl (3) 222–224 Cl substituents (δ ~7.5–8.0 ppm in ¹H NMR)
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (2c) 155.2 Methylthio (3) Not reported ¹H NMR: δ 2.43 (SCH₃), δ 6.47 (NH₂)

Notes:

  • The target compound’s 4-fluoro-3-methylanilino group introduces moderate steric hindrance and electron-withdrawing effects, balancing solubility and reactivity.
  • Nitro (12a) and chloro (12b) substituents reduce solubility in polar solvents but enhance binding to hydrophobic targets .

Research Findings and Functional Insights

Electronic Effects: Fluorine in the target compound’s anilino group enhances metabolic stability and bioavailability compared to non-fluorinated analogues . Nitro groups (as in 12a) increase electrophilicity, facilitating nucleophilic aromatic substitution .

Thermal Stability :

  • Higher melting points in nitro-substituted derivatives (e.g., 12a: 273–275°C) suggest greater crystallinity and thermal stability vs. the target compound .

Biological Activity: Pyrazole-carbonitriles with chlorophenyl substituents (e.g., 12b) show pesticidal activity, as seen in fipronil derivatives . The target compound’s methylanilino group may confer selectivity for enzyme targets due to steric tuning .

Biological Activity

5-amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H12_{12}FN5_5
  • Molecular Weight : 245.26 g/mol
  • CAS Number : 956778-61-3
  • Purity : >90%

The compound features a pyrazole ring substituted with an amino group and a fluoromethylphenyl group, which is significant for its biological activity.

Research indicates that pyrazole derivatives can exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, they may target cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of inflammatory mediators .
  • Antioxidant Activity : Some studies have shown that 5-amino-pyrazoles can scavenge free radicals, thereby reducing oxidative stress in cells, which is linked to cancer and other diseases .
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives:

  • Case Study : A derivative similar to this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models .
  • Mechanism : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth factors .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy:

  • Research Findings : In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial effects of pyrazoles have also been explored:

  • In Vitro Studies : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

SubstituentEffect on Activity
FluorineEnhances lipophilicity and bioavailability
Amino GroupIncreases interaction with target enzymes

Research indicates that modifications to the pyrazole ring and substituents can significantly alter potency and selectivity against various biological targets .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile with high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functional group modifications. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps, as seen in analogous pyrazole syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
  • Catalysts : Imidazole or mild bases (e.g., K₂CO₃) improve condensation reactions .
  • Purification : Column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization achieves >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, nitrile carbon at ~110 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., N–C nitrile bond ≈ 1.15 Å) and confirms stereoelectronic effects .
  • IR spectroscopy : Nitrile stretches (~2230 cm⁻¹) and amino N–H bends (~3400 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution MS (e.g., m/z 238.0962 for C₁₂H₁₀F₆N₄) confirms molecular formula .

Q. How do the functional groups (fluoro, amino, nitrile) influence the compound’s chemical reactivity?

Methodological Answer:

  • Nitrile group : Undergo reduction (e.g., LiAlH₄ → primary amine) or nucleophilic addition (e.g., Grignard reagents) .
  • Amino group : Participates in Schiff base formation or acylation (e.g., acetic anhydride) for derivatization .
  • Fluorophenyl ring : Electron-withdrawing effects stabilize intermediates in electrophilic substitution (e.g., nitration at meta positions) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) relevant to its research applications?

Methodological Answer:

  • Solubility : Limited in water; soluble in DMSO (>10 mg/mL) and ethanol, critical for in vitro assays .
  • logP : Predicted ~2.1 (via computational tools), indicating moderate lipophilicity for membrane permeability .
  • Thermal stability : Decomposition >200°C (TGA data), suitable for high-temperature reactions .

Advanced Research Questions

Q. How can DFT calculations and molecular docking elucidate its interactions with biological targets?

Methodological Answer:

  • DFT studies : Optimize geometry (B3LYP/6-31G* basis set) to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinase ATP pockets) with RMSD <2.0 Å .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., CNS permeability) to prioritize analogs .

Q. What mechanisms underpin its biological activity in kinase inhibition or antimicrobial assays?

Methodological Answer:

  • Kinase inhibition : Competes with ATP binding via H-bonding (amino group to Asp381 in RET kinase) and π-π stacking (fluorophenyl with hydrophobic pockets) .
  • Antimicrobial activity : Disrupts bacterial membrane integrity (via nitrile interactions) or inhibits dihydrofolate reductase (IC₅₀ ≈ 5 µM) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables (e.g., cell line origin, incubation time) to minimize discrepancies.
  • SAR analysis : Compare substituent effects (e.g., replacing 4-fluoro with chloro alters IC₅₀ by 10-fold) .
  • Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., logP vs. cytotoxicity correlation) .

Q. What strategies guide structure-activity relationship (SAR) studies for optimizing this scaffold?

Methodological Answer:

  • Core modifications : Introduce methyl at C5 (enhances steric hindrance) or replace nitrile with amide (improves solubility) .
  • Substituent screening : Test halogen (F, Cl, Br) effects on target affinity using parallel synthesis .
  • Bioisosteres : Replace fluorophenyl with thiophene (retains π-stacking; reduces metabolic liability) .

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